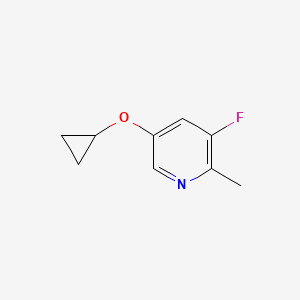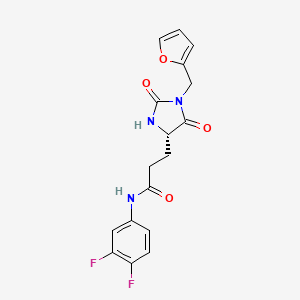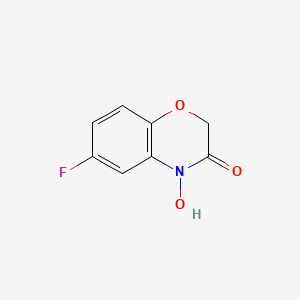![molecular formula C25H26O5 B15173675 {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 922169-89-9](/img/structure/B15173675.png)
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is an organic compound characterized by its complex structure, which includes multiple phenolic and acetic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the reaction of 4-hydroxy-2,5-dimethylbenzaldehyde with phenol in the presence of an acid catalyst to form the bisphenol intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of phenolic compounds on cellular processes. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications due to their antioxidant properties. Research is ongoing to explore its efficacy in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its phenolic groups provide sites for cross-linking, enhancing the mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism of action of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the acetic acid group.
4-Hydroxyphenylacetic acid: Contains a single phenolic group and an acetic acid group.
2,5-Dimethylphenol: Contains the dimethylphenol structure but lacks the additional phenolic and acetic acid groups.
Uniqueness
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of multiple phenolic groups and an acetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
922169-89-9 |
|---|---|
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[4-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26O5/c1-14-11-22(26)16(3)9-20(14)25(21-10-17(4)23(27)12-15(21)2)18-5-7-19(8-6-18)30-13-24(28)29/h5-12,25-27H,13H2,1-4H3,(H,28,29) |
Clé InChI |
QARXBGUJNWEXFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=C(C=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol](/img/structure/B15173603.png)
![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)

![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)

![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)

![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)
![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)

![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
